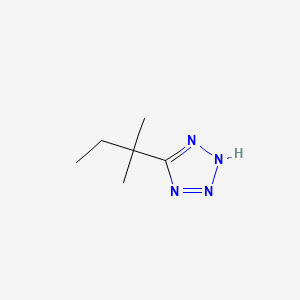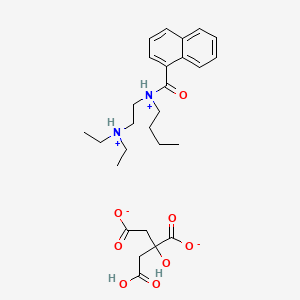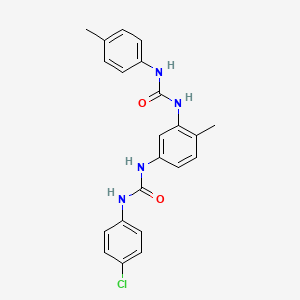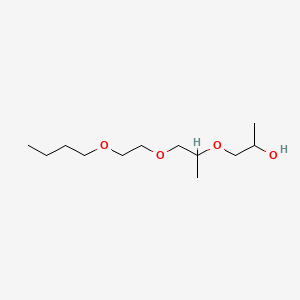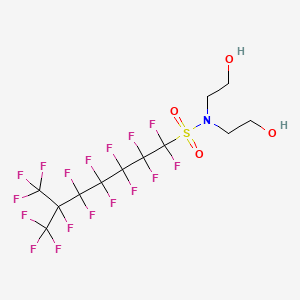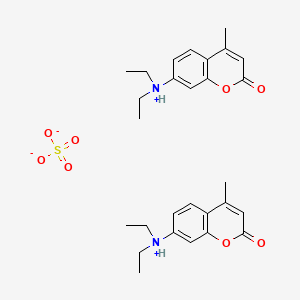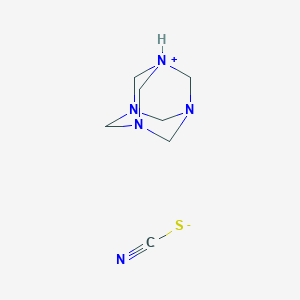
Einecs 257-829-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 257-829-8, also known as hexamethylene tetramine thiocyanate, is a chemical compound with the molecular formula C7H11N5S and a molecular weight of 197.26 g/mol . It is a compound formed by the reaction of thiocyanic acid with hexamethylene tetramine. This compound is known for its unique chemical properties and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexamethylene tetramine thiocyanate can be synthesized through the reaction of hexamethylene tetramine with thiocyanic acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The reaction is as follows:
C6H12N4+HSCN→C7H11N5S
Industrial Production Methods
In industrial settings, the production of hexamethylene tetramine thiocyanate involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Hexamethylene tetramine thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield other derivatives.
Substitution: The thiocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfur-containing compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Hexamethylene tetramine thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of certain industrial chemicals and materials.
Mechanism of Action
The mechanism by which hexamethylene tetramine thiocyanate exerts its effects involves its interaction with specific molecular targets. The thiocyanate group can interact with various enzymes and proteins, affecting their function and activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Hexamethylene tetramine thiocyanate can be compared with other similar compounds, such as:
Hexamethylene tetramine: The parent compound without the thiocyanate group.
Thiocyanic acid: The precursor used in the synthesis of hexamethylene tetramine thiocyanate.
Other thiocyanate derivatives: Compounds with similar thiocyanate groups but different core structures.
The uniqueness of hexamethylene tetramine thiocyanate lies in its specific combination of hexamethylene tetramine and thiocyanate, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
52302-51-9 |
|---|---|
Molecular Formula |
C7H13N5S |
Molecular Weight |
199.28 g/mol |
IUPAC Name |
1,5,7-triaza-3-azoniatricyclo[3.3.1.13,7]decane;thiocyanate |
InChI |
InChI=1S/C6H12N4.CHNS/c1-7-2-9-4-8(1)5-10(3-7)6-9;2-1-3/h1-6H2;3H |
InChI Key |
KVQREULTCKEKCG-UHFFFAOYSA-N |
Canonical SMILES |
C1[NH+]2CN3CN1CN(C2)C3.C(#N)[S-] |
Related CAS |
72952-09-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


